molecular formula C24H38O4<br>C24H38O4<br>C6H4(COOC8H17)2 B3432700 DEHP (Standard) CAS No. 15495-94-0

DEHP (Standard)

Cat. No.: B3432700
CAS No.: 15495-94-0
M. Wt: 390.6 g/mol
InChI Key: BJQHLKABXJIVAM-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) phthalate (DEHP) is an organic compound belonging to the class of phthalates, widely utilized as a plasticizer to soften polyvinyl chloride (PVC) polymers . This colorless, viscous liquid is soluble in oil but not in water, with a molecular formula of C24H38O4 and a molar mass of 390.564 g/mol . It is produced by the reaction of 2-ethylhexanol with phthalic anhydride. Due to its low cost and excellent flexibility, DEHP is a core chemical additive in the plastics industry and can be found in a vast array of household and industrial items . In a research context, DEHP is critically important for studying the health impacts of environmental contaminants. As a ubiquitous endocrine-disrupting chemical, it serves as a model compound for investigating metabolic syndrome, cardiovascular risks, and carcinogenicity . Recent studies have demonstrated that DEHP and its primary metabolite, mono-(2-ethylhexyl) phthalate (MEHP), exacerbate pathological conditions such as abdominal aortic aneurysm (AAA) by promoting M1 macrophage polarization and vascular smooth muscle cell (VSMC) phenotypic switching . The molecular mechanisms underlying these effects involve the activation of the NF-κB and PI3K-AKT signaling pathways, leading to enhanced secretion of pro-inflammatory factors like TNF-α, IL-6, and IL-1β, as well as matrix metalloproteinase-9 (MMP9) . Furthermore, network toxicology approaches have identified key molecular targets for DEHP, including TP53, ESR1, EGFR, and IL6, and have shown its disruptive role in critical biological pathways such as insulin resistance, FoxO signaling, and steroid hormone biosynthesis . While DEHP is classified as a non-genotoxic carcinogen and is positive in rodent carcinogenicity studies, its mechanism of action is linked to PPARα activation and perturbations in other pathways like Notch, Wnt, and TGF-β, making it a vital tool for researching non-genotoxic carcinogenesis . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

bis(2-ethylhexyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3
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InChI Key

BJQHLKABXJIVAM-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC
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Molecular Formula

C24H38O4, Array
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DSSTOX Substance ID

DTXSID5020607
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Molecular Weight

390.6 g/mol
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Physical Description

Di(2-ethylhexyl) phthalate is a colorless to pale yellow oily liquid. Nearly odorless. (USCG, 1999), Liquid; NKRA; Pellets or Large Crystals, Colorless, oily liquid with a slight odor; [NIOSH], COLOURLESS-TO-LIGHT COLOURED VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless, oily liquid with a slight odor.
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Boiling Point

723 °F at 760 mmHg (NTP, 1992), 384 °C, BP: 231 °C at 5 mm Hg, 385 °C, 727 °F
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Flash Point

405 °F (NTP, 1992), 405 °F, 420 °F (215 °C) (Open cup), 215 °C o.c., 420 °F (open cup)
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), In water, 2.70X10-1 mg/L at 25 °C, LESS THAN 0.01% IN WATER @ 25 °C, Soluble in blood and fluids containing lipoproteins, MISCIBLE WITH MINERAL OIL & HEXANE, Slightly soluble in carbon tetrachloride, Solubility in water: none
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Density

0.98 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.981 g/cu cm at 25 °C, Relative density (water = 1): 0.986, 0.99
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Vapor Density

13.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 16.0 (Air = 1), Relative vapor density (air = 1): 13.45, 13.45
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Vapor Pressure

1.32 mmHg at 392 °F (NTP, 1992), 0.00000014 [mmHg], Vapor pressure = 9.75X10-6 mm Hg at 25 °C, 1.42X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.001, 1.32 mmHg at 392 °F
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Impurities

... /Data/ indicate a high purity level (99.7%). The impurities found are mainly other phthalates.
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Color/Form

Liquid, Colorless, oily liquid

CAS No.

117-81-7, 82208-43-3, 15495-94-0, 8033-53-2
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Record name DIETHYLHEXYL PHTHALATE
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Record name BIS(2-ETHYLHEXYL) PHTHALATE
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Record name DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE)
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Melting Point

-58 °F (NTP, 1992), -55 °C, -50 °C, -58 °F
Record name DI(2-ETHYLHEXYL) PHTHALATE
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Record name BIS(2-ETHYLHEXYL) PHTHALATE
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Record name DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE)
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Preparation Methods

Synthetic Routes and Reaction Conditions: : Bis(2-ethylhexyl) phthalate is synthesized by the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically involves the use of sulfuric acid or other catalysts such as titanate, stannous oxide, or aluminate. The esterification solution is then neutralized, washed, decolorized, and pressure filtered to obtain the final product .

Industrial Production Methods: : In industrial settings, the production of bis(2-ethylhexyl) phthalate follows similar synthetic routes but on a larger scale. The process involves continuous esterification in reactors, followed by purification steps to ensure the product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: : Bis(2-ethylhexyl) phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Photolysis: Simulated sunlight and natural water constituents like nitrate or ferric ions.

Major Products

Scientific Research Applications

Industrial Applications

1.1 Plasticizer in PVC Products
DEHP is predominantly used as a plasticizer in polyvinyl chloride (PVC) products. It accounts for approximately 40% of the composition in flexible PVC materials, which are utilized in flooring, toys, and medical devices. The flexibility imparted by DEHP allows for easier manufacturing and improved product performance .

Product Type DEHP Content (%)
PVC Flooring30-40
Toys20-30
Medical Devices20-40

1.2 Medical Applications
In the medical field, DEHP is used in products such as blood bags, IV bags, and tubing. Its ability to maintain flexibility under various conditions makes it suitable for applications that require sterile environments. However, concerns regarding its leaching into blood products have led to increased scrutiny and development of alternatives .

Environmental Impact and Regulation

2.1 Environmental Concerns
DEHP is known to leach from products into the environment, raising concerns about human exposure and ecological impacts. Studies have shown significant releases of DEHP into water bodies from various facilities across Canada, prompting regulatory actions to mitigate its use . The European Union has classified DEHP as a substance of very high concern (SVHC) under REACH regulations due to its potential health risks.

2.2 Case Study: Canadian Water Bodies
Research conducted on the release of DEHP from industrial facilities in Canada revealed widespread contamination in surface and groundwater sources. The study aimed to assess the burden of DEHP in the environment by comparing releases across different provinces and facility types over a decade .

Cosmetic and Personal Care Products

3.1 Use in Cosmetics
DEHP is also employed in cosmetic formulations, particularly as a solvent or stabilizer in products like lotions and creams. However, its use is controversial due to potential health risks associated with dermal exposure . Recent safety assessments have highlighted the need for rigorous testing of recycled plastics used in cosmetic packaging to ensure they do not leach harmful substances like DEHP into products .

Cosmetic Product Type Typical Use
LotionsStabilizer
CreamsSolvent

Detection and Analysis Methods

4.1 Analytical Techniques
Various methods have been developed for detecting DEHP in environmental samples and consumer products. Techniques such as liquid chromatography (LC), mass spectrometry (MS), and gas chromatography (GC) are commonly employed to quantify DEHP levels accurately.

Example: LC-DAD Method

A study demonstrated the use of an LC-DAD method for analyzing DEHP in drinking water with a detection limit of 0.18 mg/L. This method ensures reliable quantification of phthalates in various matrices:

Parameter Value
ColumnHITACHI LaChrom C18
Mobile PhaseH₂O/CH₃CN = 2/98
Flow Rate1.0 mL/min
Detection Wavelength224 nm

Pharmaceutical Applications

Recent studies have highlighted the potential antibacterial properties of DEHP derived from certain bacterial strains, suggesting possible pharmaceutical applications . This research opens avenues for using DEHP or its derivatives in developing new antibacterial agents.

Mechanism of Action

Bis(2-ethylhexyl) phthalate exerts its effects through multiple molecular pathways. It is metabolized to mono(2-ethylhexyl) phthalate, which is further processed by cytochrome P450 enzymes. The compound induces oxidative stress, production of reactive oxygen species, and activation of peroxisome proliferator-activated receptor alpha. These pathways lead to cell proliferation, decreased apoptosis, and potential carcinogenic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

DEHP belongs to the phthalate ester family, which shares a common structure of a benzene ring with two ester side chains. Below is a detailed comparison of DEHP with structurally and functionally similar compounds:

Phthalate Esters

Di-n-butyl Phthalate (DBP)
  • Structure : Two linear n-butyl ester groups.
  • Applications : Used in cosmetics, adhesives, and printing inks.
  • Toxicity : Linked to developmental toxicity and endocrine disruption. In household dust, DBP concentrations (94.9–166 µg/g) are lower than DEHP (361–462 µg/g), but its hazard quotient (HQ) for infant reproductive risk (HQ = 2.62–5.79) exceeds DEHP’s cancer risk (HQ = 3.51–5.22) .
  • Regulatory Status : Restricted under the EU REACH regulation .
Diisononyl Phthalate (DINP)
  • Structure : Branched C9 ester groups.
  • Applications : A DEHP substitute in toys and flooring.
  • Regulatory Status : Classified as a Substance of Very High Concern (SVHC) in the EU .
Benzyl Butyl Phthalate (BBP)
  • Structure : One benzyl and one butyl ester group.
  • Applications : Found in vinyl tiles and automotive coatings.
  • Toxicity : Associated with developmental and ovarian toxicity. BBP’s urinary metabolite levels are lower than DEHP’s, reflecting less widespread exposure .

Non-Phthalate Plasticizers

Bis(2-ethylhexyl) Terephthalate (DEHT)
  • Structure : Terephthalic acid backbone with 2-ethylhexyl esters.
  • Applications : Used in food packaging and medical devices as a DEHP alternative.
  • Regulatory Status: Not classified as hazardous under ECHA .
Bis(2-ethylhexyl) Adipate (DEHA)
  • Structure : Adipic acid backbone with 2-ethylhexyl esters.
  • Applications : Plasticizer for PVC and food wrap.
  • DEHA’s LD₅₀ (>30 g/kg in rats) is higher than DEHP’s (30 g/kg), indicating lower acute toxicity .

Health and Environmental Impact Comparison

Human Exposure Pathways

  • DEHP: Dominates in indoor dust (99.5% of total phthalates) and food packaging (e.g., aluminum-canned beer: up to 300 µg/L vs. glass bottles: <3.65 µg/L) . Metabolized to mono(2-ethylhexyl) phthalate (MEHP), which suppresses ovarian aromatase, leading to anovulation in animal models .
  • DBP : Higher bioaccessibility in infants (8–37% reproductive risk post-bioaccessibility adjustment) compared to DEHP .
  • DINP : Less studied in humans but shows similar PPAR activation pathways to DEHP .

Environmental Persistence

  • Detected in 93.6% of dairy products in Beijing, with concentrations up to 0.204 µg/g .
  • DBP : Lower log Kow (4.7) but frequent detection in drinking water (0.006–0.323 mg/kg) due to leaching from plastics .

Analytical Detection and Challenges

  • DEHP : Quantified via GC-MS/MS with detection limits of 0.1–2.5 µg/kg in food matrices. Co-elution with other phthalates requires careful column selection .
  • DBP/DEHP Cross-Contamination: Solvents like methanol and dichloromethane often contain background DBP and DEHP, necessitating blank corrections .

Biological Activity

Bis(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer known for its applications in various consumer products, including plastics and personal care items. However, its biological activity has garnered significant attention due to potential health risks and therapeutic properties. This article explores the biological effects of DEHP, focusing on its antibacterial, larvicidal, antimutagenic, and potential carcinogenic activities.

1. Antibacterial and Larvicidal Properties

Recent studies have highlighted the antibacterial and larvicidal potential of DEHP. A study conducted by researchers isolated DEHP from Lactiplantibacillus plantarum BCH-1 and evaluated its bioactivity. The findings indicated:

  • Antibacterial Activity : DEHP exhibited significant inhibition zones against Escherichia coli (12.33 ± 0.56 mm) and Staphylococcus aureus (5.66 ± 1.00 mm).
  • Larvicidal Activity : At a concentration of 250 ppm, DEHP caused 100% mortality in Culex quinquefasciatus larvae after 72 hours, with an LC50 value of 67.03 ppm.
  • Acetylcholinesterase Inhibition : The compound showed varying levels of inhibition at different concentrations, indicating potential neurotoxicity at higher doses .

2. Antimutagenic Activity

DEHP has also been studied for its antimutagenic properties . Research indicates that it may act as a nucleophile against electrophilic promutagens, thereby preventing DNA damage:

  • Mechanism : The carbonyl group in DEHP allows it to interact with promutagens, reducing mutagenic effects.
  • Experimental Findings : Studies reported that lower dosages of DEHP significantly inhibited mutations induced by agents like 4-NQO in V79 hamster cells . In another study, DEHP demonstrated over 46% antimutagenic activity in Salmonella typhimurium strains TA98 and TA100 at specific concentrations .

3. Carcinogenic Potential

The potential carcinogenic activity of DEHP has been a topic of extensive research:

  • Cell Transformation Assays : Studies using BALB/c-3T3 cell lines have suggested that DEHP may induce cellular transformation, a precursor to tumorigenesis.
  • Regulatory Perspectives : Various regulatory bodies have evaluated the carcinogenic potential of DEHP, with findings suggesting that while there is evidence supporting its carcinogenicity, it remains inconclusive .

4. Toxicological Studies

Toxicological assessments have been crucial in understanding the safety profile of DEHP:

  • Subacute Toxicity Studies : Comparative studies on different animal models (e.g., rats and marmosets) have shown varied responses to DEHP exposure, particularly concerning liver function and metabolic pathways .
  • Biological Monitoring : Research conducted in industrial settings has monitored exposure levels among workers handling DEHP-containing products, highlighting the need for safety measures due to its toxicological profile .

Summary Table of Biological Activities

Biological ActivityObservationsReference
AntibacterialInhibition zones against E. coli (12.33 mm) and S. aureus (5.66 mm)
Larvicidal100% mortality in Culex quinquefasciatus at 250 ppm
AntimutagenicOver 46% inhibition of mutations in S. typhimurium
CarcinogenicEvidence suggests potential carcinogenicity; inconclusive findings
ToxicityVaried responses in subacute toxicity studies across species

Q & A

Advanced Question

  • Sample preparation : Solid-phase extraction (SPE) or liquid-liquid extraction to isolate mono(2-ethylhexyl) phthalate (MEHP) from urine/serum .
  • Quantification : Use isotope-dilution LC-MS/MS with deuterated internal standards (e.g., DEHP-d4) to enhance accuracy and minimize matrix effects .
  • Quality control : Include blank samples and spike recoveries to validate method precision (RSD <15%) .

How can researchers resolve discrepancies in reported toxicological data for DEHP across different in vivo and in vitro models?

Advanced Question

  • Comparative meta-analysis : Pool data from studies adhering to OECD Guidelines (e.g., TG 414, 443) to identify confounding variables (e.g., strain-specific susceptibility, exposure windows) .
  • Mechanistic studies : Use transgenic models (e.g., PPARα knockout mice) to isolate DEHP's endocrine effects from metabolic pathways .
  • Dose-response modeling : Apply benchmark dose (BMD) analysis to reconcile low-dose vs. high-dose effects .

What strategies are recommended for assessing DEHP's neurotoxic potential in developmental exposure models?

Advanced Question

  • Experimental design : Expose pregnant rodents to DEHP (50–750 mg/kg/day) during critical gestational windows (e.g., GD 12–18) .
  • Behavioral assays : Use open-field tests, Morris water maze, or social interaction assays to evaluate cognitive deficits .
  • Biomarkers : Measure oxidative stress markers (e.g., glutathione, lipid peroxidation) in brain homogenates and correlate with synaptic protein expression (e.g., BDNF, synaptophysin) .

How can isotopic labeling improve the tracking of DEHP's environmental transport and metabolic fate?

Advanced Question

  • Deuterated DEHP (DEHP-d4) : Use as a tracer in soil/water systems to study leaching kinetics and biodegradation pathways via GC-MS .
  • Metabolite profiling : Identify primary (MEHP) and secondary metabolites (oxidized DEHP) in simulated microbial communities using high-resolution mass spectrometry (HRMS) .

What are the best practices for ensuring compliance with regulatory frameworks in DEHP research?

Basic Question

  • Documentation : Align study designs with REACH (EC 1907/2006) and OSHA Hazard Communication Standard (29 CFR 1910.1200) requirements .
  • Reporting : Include GHS hazard classifications (e.g., H360FD for reproductive toxicity) in publications and safety data sheets (SDS) .

How do researchers mitigate confounding factors in epidemiological studies linking DEHP exposure to human health outcomes?

Advanced Question

  • Cohort selection : Stratify populations by age, diet, and occupation to control for co-exposure to other phthalates .
  • Biomonitoring : Use creatinine-adjusted urinary MEHP levels and covariate-adjusted regression models to account for metabolic variability .
  • Longitudinal design : Track exposure biomarkers and health outcomes (e.g., liver function, fertility rates) over decades .

What computational tools are available for predicting DEHP's interactions with biological targets?

Advanced Question

  • Molecular docking : Use AutoDock Vina to model DEHP's binding affinity to nuclear receptors (e.g., PPARγ, ERα) .
  • QSAR models : Apply OECD Toolbox to predict estrogenic activity based on structural analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.